N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-13-5-2-3-6-14(13)22-12-17(20)18-11-15(21-9-8-19)16-7-4-10-23-16/h2-7,10,15,19H,8-9,11-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTQCRYIVUOHSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CS2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic compound that exhibits significant biological activity due to its unique structural features. The compound integrates a hydroxyethoxy group, a thiophene ring, and an o-tolyloxy acetamide moiety, indicating potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Chemical Formula : C_{15}H_{19}N_{1}O_{3}S
- Molecular Weight : 295.38 g/mol
Structural Features
| Feature | Description |
|---|---|
| Hydroxyethoxy Group | Enhances solubility and potential interactions with biological targets |
| Thiophene Ring | Contributes to electronic properties and biological activity |
| O-Tolyloxy Acetamide Moiety | Provides additional functionalization for receptor interactions |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling cascades.
- Receptor Interaction : It can bind to cell surface receptors, influencing downstream signaling pathways that are critical in various physiological processes.
- Gene Expression Modulation : Interaction with nucleic acids may affect gene expression and protein synthesis, indicating its potential as a therapeutic agent in diseases characterized by dysregulated gene activity.
1. Enzyme Inhibition Studies
Research has demonstrated that compounds structurally similar to this compound exhibit inhibitory effects on enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. These studies suggest that the compound could be developed as an anti-inflammatory agent.
2. Antimicrobial Activity
A study investigated the antimicrobial properties of related thiophene derivatives, revealing significant activity against various bacterial strains. The presence of the thiophene ring was linked to enhanced antimicrobial efficacy, suggesting that this compound may also possess similar properties .
3. Cytotoxicity Assays
Cytotoxicity assays conducted on cancer cell lines showed that compounds with similar structures can induce apoptosis in malignant cells. The mechanism was associated with the modulation of apoptotic pathways, indicating potential applications in cancer therapy.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of COX and LOX enzymes linked to inflammation |
| Antimicrobial Effects | Significant activity against bacterial strains |
| Cytotoxicity | Induction of apoptosis in cancer cell lines |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Areas for future investigation include:
- Mechanistic Studies : Detailed studies on the interaction between the compound and specific enzymes or receptors.
- In Vivo Studies : Animal models to assess therapeutic efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity.
Comparison with Similar Compounds
Thiophene-Containing Acetamides
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Structure: Features dual thiophen-2-yl groups and a nitrile substituent. Synthesis: Involves converting 2-(thiophen-2-yl)acetic acid to its acyl chloride, followed by coupling with 2-aminothiophene-3-carbonitrile . Comparison: The absence of a hydroxyethoxy group in this compound likely reduces hydrophilicity compared to the target molecule.
o-Tolyl/O-Tolyloxy-Substituted Acetamides
- N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide ():
- Structure : Incorporates an o-toluidine-derived substituent and an adamantane group.
- Synthesis : Utilizes o-toluidine in a multi-step process involving oxalyl chloride activation .
- Comparison : The adamantane group confers high lipophilicity, whereas the target compound’s hydroxyethoxy group may enhance aqueous solubility.
Thioxoacetamide Derivatives ():
- Examples: Compounds 9–13 (e.g., 2-{[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide).
- Structure : Feature thioxo (C=S) groups and diverse aromatic substituents (e.g., 4-chlorophenyl, 5-nitro-2-furyl).
- Key Differences : The thioxo group increases electrophilicity compared to the target compound’s acetamide backbone. Melting points for these derivatives range from 147–207°C, suggesting high crystallinity due to planar aromatic systems .
Hydrophilicity and Solubility
- The hydroxyethoxy group in the target compound is expected to enhance water solubility compared to analogs with non-polar substituents (e.g., adamantane in or chloroaryl groups in ).
- N-[2-(4-methoxyphenyl)ethyl]acetamide derivatives (): Substituents like naphthalen-1-yl (3a) or phenoxy (3c) influence IC50 values in biological assays (69–87 µM for α-glucosidase inhibition). The o-tolyloxy group in the target compound may similarly modulate steric interactions in enzyme binding .
Spectroscopic Characteristics
- Thiophene-containing acetamides (e.g., ) exhibit distinct ¹H NMR signals for thiophene protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ 165–170 ppm in ¹³C NMR). The target compound’s o-tolyloxy group would introduce additional aromatic peaks (δ 6.5–7.2 ppm) .
Data Table: Key Properties of Structural Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
